



Application Notes: Sulfo-Cy5 Azide in Expansion Microscopy (ExM)

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Compound of Interest		
Compound Name:	Sulfo-Cy5 azide	
Cat. No.:	B1450006	Get Quote

Introduction

Expansion Microscopy (ExM) is a powerful super-resolution imaging technique that achieves nanoscale resolution on conventional fluorescence microscopes by physically expanding the biological specimen.[1][2][3] This is accomplished by embedding the sample in a swellable hydrogel, anchoring key biomolecules to the gel matrix, mechanically homogenizing the sample, and then inducing isotropic expansion through dialysis in water.[4][5] While effective, a significant challenge in many ExM protocols is the degradation of common fluorophores, such as cyanine dyes (Cy3, Cy5), during the free-radical polymerization step of hydrogel formation, leading to substantial signal loss.[6][7]

Sulfo-Cy5 azide is a water-soluble, bright, and photostable far-red fluorescent dye designed for "click chemistry."[8][9][10] Its azide functional group allows for a highly specific and bioorthogonal covalent reaction with alkyne-modified molecules.[9][11] This property makes it an excellent tool for the "Click-ExM" technique, a variant of ExM that enables the imaging of a wide array of biomolecules beyond proteins and nucleic acids, including lipids, glycans, and small molecules.[1][12][13] In Click-ExM, biomolecules are first metabolically labeled with an alkyne-containing precursor. The alkyne group then serves as a handle for covalent attachment of Sulfo-Cy5 azide. The dye-labeled biomolecule is subsequently anchored to the hydrogel for expansion. This approach provides a versatile and robust method for super-resolution imaging in various cell and tissue samples.[13]

Key Features and Advantages of **Sulfo-Cy5 Azide** for ExM:



- High Water Solubility: The sulfo- groups enhance hydrophilicity, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents, which is beneficial for preserving sensitive biological structures.[8][10][14]
- Bio-orthogonal Reactivity: As a click chemistry reagent, it reacts specifically with alkyne groups, ensuring targeted labeling with minimal off-target binding.[9][11]
- Bright and Photostable: Sulfo-Cy5 is a bright fluorophore with high photostability, spectrally similar to Alexa Fluor 647, making it well-suited for high-resolution imaging applications.[9]
 [15]
- Versatility: Enables the labeling of a broad range of alkyne-modified biomolecules, expanding the scope of targets for ExM.[1][12]

Quantitative Data

Table 1: Properties of Sulfo-Cy5 Azide

Property	Value	Source
Excitation Maximum (Ex)	~646-648 nm	[15][16]
Emission Maximum (Em)	~662-671 nm	[15][16]
Molecular Weight	~833 g/mol	[9][16]
Extinction Coefficient	~250,000-271,000 cm ⁻¹ M ⁻¹	[10][16]
Solubility	High in Water, DMSO, DMF	[9][16]
Reactive Group	Azide (-N₃)	[11]
Reaction	Copper-Catalyzed Azide- Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)	[9][11]

Table 2: Typical Performance Metrics in Expansion Microscopy



Parameter	Typical Value	Description	Source
Linear Expansion Factor	~4.0x - 4.5x	The linear increase in sample size in one dimension after expansion in water.	[2][6]
Iterative ExM (iExM) Factor	~20x	Achieved by performing two successive rounds of expansion.	[4]
Effective Lateral Resolution (proExM)	~70 nm	The resolution achievable on a conventional microscope after ~4.5x expansion.	[3]
Effective Lateral Resolution (iExM)	~25 nm	The resolution achievable after ~20x expansion.	[4]

Experimental Protocols

Protocol 1: Click-ExM for Alkyne-Labeled Biomolecules with Sulfo-Cy5 Azide

This protocol is adapted from Click-ExM methodologies and describes the direct labeling of alkyne-modified biomolecules in cultured cells.[1][12]

- 1. Metabolic Labeling of Cultured Cells
- Culture cells on coverslips (e.g., coated with poly-D-lysine).
- Add the desired alkyne-modified metabolic precursor to the culture medium (e.g., an alkyne-modified amino acid, sugar, or lipid).
- Incubate for a duration appropriate for the specific metabolic label to be incorporated (e.g., 12-48 hours) at 37°C.



- 2. Cell Fixation and Permeabilization
- Wash cells three times with Phosphate-Buffered Saline (PBS).
- Fix cells with a solution of 3% (w/v) formaldehyde and 0.1% (v/v) glutaraldehyde in PBS for 15 minutes at room temperature.
- Wash three times with 100 mM glycine in PBS to quench unreacted aldehydes.
- Permeabilize cells with 0.1% (w/v) saponin in PBS for 5 minutes.
- · Wash three times with PBS.
- 3. Click Chemistry Labeling with Sulfo-Cy5 Azide
- Prepare the click reaction buffer. For a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, the solution should contain:
 - 50 μM CuSO₄
 - 250 μM THPTA (ligand to protect the sample and catalyze the reaction)
 - 2.5 mM Sodium Ascorbate (reducing agent, add fresh)
 - 20-50 μM Sulfo-Cy5 Azide in PBS.[17]
- Incubate the fixed and permeabilized cells with the click reaction buffer for 15-30 minutes at room temperature, protected from light.
- Wash the cells thoroughly three times with PBS to remove unreacted components.
- 4. Anchoring to Gel
- Prepare a 10 mg/mL stock solution of Acryloyl-X SE (AcX) in anhydrous DMSO.[2]
- Dilute the AcX stock solution 1:100 in PBS to a final concentration of 0.1 mg/mL.
- Incubate the labeled cells with the AcX solution for 2-3 hours at room temperature (or overnight at 4°C).[2] This step crosslinks primary amines on proteins and other molecules to the future hydrogel.



- · Wash twice with PBS for 15 minutes each.
- 5. Gelation
- Prepare the gelation solution on ice. A typical monomer solution consists of:
 - Sodium acrylate
 - Acrylamide
 - N,N'-Methylenebisacrylamide (BIS)
 - Sodium chloride in PBS.[2]
- Assemble a gelation chamber using a slide and coverslips to create a sealed space for the sample.
- Add TEMED (catalyst) and freshly prepared APS (initiator) to the chilled monomer solution and mix quickly.
- Transfer the coverslip with cells into the chamber, add the complete gelling solution, and seal it to prevent oxygen exposure.
- Incubate the chamber at 37°C for 1-2 hours to allow for hydrogel polymerization.[7]
- 6. Digestion
- Carefully extract the gel-embedded sample from the chamber.
- Prepare the digestion buffer: Proteinase K (e.g., 8 units/mL) in a buffer containing Tris-HCl,
 EDTA, and Triton X-100.
- Incubate the gel in the digestion buffer overnight at 37°C. This step mechanically homogenizes the sample, allowing for isotropic expansion.[2]
- 7. Expansion and Imaging
- Remove the digestion buffer and wash the gel by placing it in a large volume of deionized water.

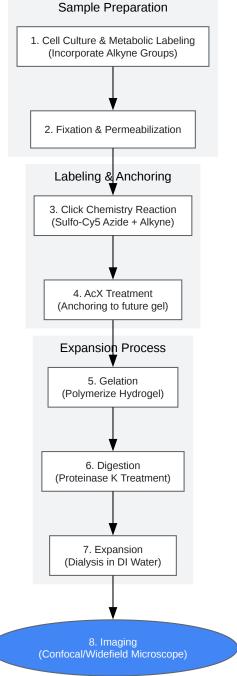


- Replace the water several times over 1-2 hours until the gel fully expands. The gel should become transparent and increase in size by approximately 4-4.5x.[2][6]
- Carefully transfer the expanded gel to an imaging dish (e.g., a glass-bottom dish coated with poly-D-lysine to aid adherence).
- Image the sample using a conventional confocal or widefield microscope equipped with appropriate lasers and filters for Cy5 (e.g., 640/647 nm excitation).

Diagrams and Workflows



Click-ExM Experimental Workflow

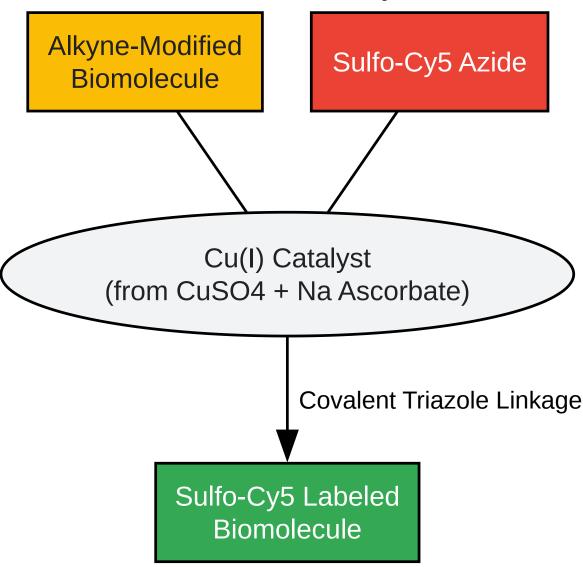


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Caption: A flowchart of the Click-ExM protocol using **Sulfo-Cy5 azide**.



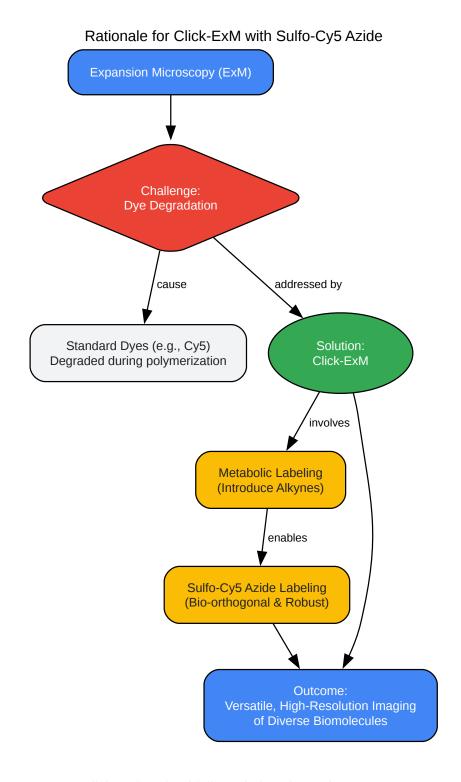
CuAAC Click Chemistry Reaction



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Caption: The CuAAC reaction covalently links **Sulfo-Cy5 azide** to a biomolecule.





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Caption: Logic diagram showing how Click-ExM overcomes dye degradation issues in ExM.



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